molecular formula C8H9BrS B8742191 4-Bromo-3,5-dimethyl-benzenethiol

4-Bromo-3,5-dimethyl-benzenethiol

Cat. No. B8742191
M. Wt: 217.13 g/mol
InChI Key: SXZZNILOVVYVRN-UHFFFAOYSA-N
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Patent
US08084489B2

Procedure details

Dimethyl-thiocarbamic acid S-(4-bromo-3,5-dimethyl-phenyl)ester (5.78 g, 20.14 mmol) was diluted with methanol (50 mL) and to this was added sodium methoxide (4.75 mL of 4.25M in methanol, 20.14 mmol). The reaction was heated to reflux under nitrogen and monitored by TLC. After complete conversion, 20 h., the reaction was allowed to cool to room temperature. The reaction was neutralized with 1N HCl (7.5 mL) and diluted with ethyl acetate (150 mL). The two phases were separated and the organic layer was washed with water (75 mL), then brine (75 mL). The organic layer was then dried over anhydrous sodium sulfate, then concentrated and loaded onto silica gel column. The title compound was purified using flash column chromatography, yielding 4.0 g, or 92%.
Name
Dimethyl-thiocarbamic acid S-(4-bromo-3,5-dimethyl-phenyl)ester
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([S:9]C(=O)N(C)C)=[CH:4][C:3]=1[CH3:15].C[O-].[Na+].Cl>CO.C(OCC)(=O)C>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([SH:9])=[CH:4][C:3]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
Dimethyl-thiocarbamic acid S-(4-bromo-3,5-dimethyl-phenyl)ester
Quantity
5.78 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)SC(N(C)C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
4.75 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
After complete conversion, 20 h.
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The title compound was purified
CUSTOM
Type
CUSTOM
Details
yielding 4.0 g, or 92%

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1C)S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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